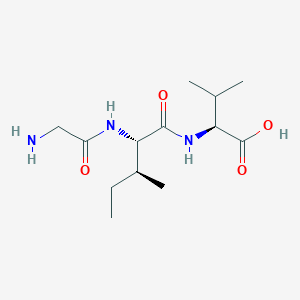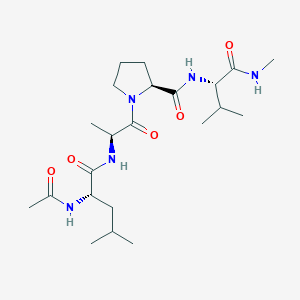
5-(Methanesulfonyl)-2,4-dimethoxybenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methanesulfonyl)-2,4-dimethoxybenzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. This compound is characterized by the presence of two methoxy groups and a methanesulfonyl group attached to a benzene ring, along with a sulfonyl chloride functional group. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methanesulfonyl)-2,4-dimethoxybenzene-1-sulfonyl chloride typically involves the reaction of 2,4-dimethoxybenzenesulfonyl chloride with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to facilitate the substitution reaction. The reaction conditions usually involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the efficient and safe production of the compound. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-(Methanesulfonyl)-2,4-dimethoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Elimination Reactions: The compound can undergo elimination reactions to form sulfene intermediates, which can further react with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include pyridine, triethylamine, and other non-nucleophilic bases. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonates, and sulfonothioates, depending on the nucleophile used. These products are valuable intermediates in the synthesis of various organic compounds .
Scientific Research Applications
5-(Methanesulfonyl)-2,4-dimethoxybenzene-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Methanesulfonyl)-2,4-dimethoxybenzene-1-sulfonyl chloride involves the formation of reactive intermediates such as sulfene. These intermediates can react with various nucleophiles to form new chemical bonds. The sulfonyl chloride group is highly electrophilic, making it a good leaving group in substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride compound used in similar reactions but lacks the additional methoxy groups.
Tosyl chloride: Another sulfonyl chloride compound with a toluene group instead of the methanesulfonyl group.
Uniqueness
5-(Methanesulfonyl)-2,4-dimethoxybenzene-1-sulfonyl chloride is unique due to the presence of both methoxy and methanesulfonyl groups, which can influence its reactivity and the types of reactions it can undergo. The additional functional groups can also provide opportunities for further chemical modifications .
Properties
CAS No. |
85477-08-3 |
|---|---|
Molecular Formula |
C9H11ClO6S2 |
Molecular Weight |
314.8 g/mol |
IUPAC Name |
2,4-dimethoxy-5-methylsulfonylbenzenesulfonyl chloride |
InChI |
InChI=1S/C9H11ClO6S2/c1-15-6-4-7(16-2)9(18(10,13)14)5-8(6)17(3,11)12/h4-5H,1-3H3 |
InChI Key |
LGZZANCONWJHFV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1S(=O)(=O)C)S(=O)(=O)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


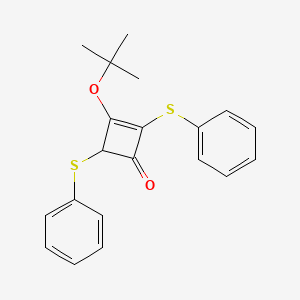
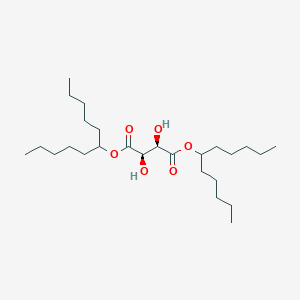
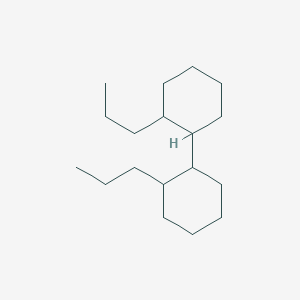
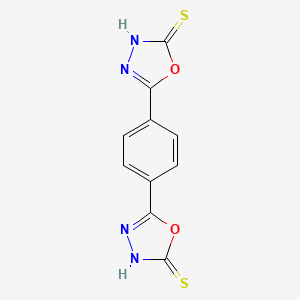
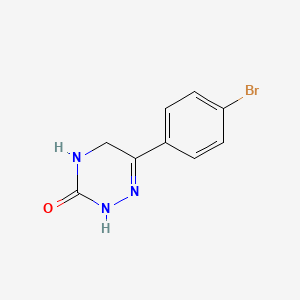
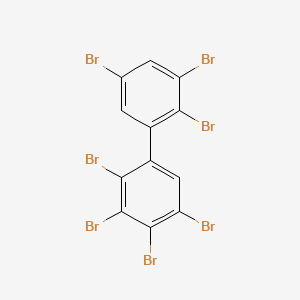
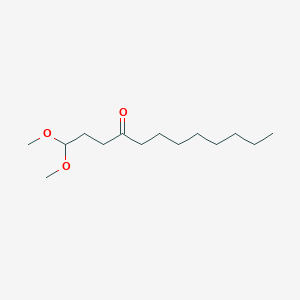
![N-(Prop-2-en-1-yl)-N-{[(trimethylsilyl)oxy]methyl}prop-2-en-1-amine](/img/structure/B14424844.png)
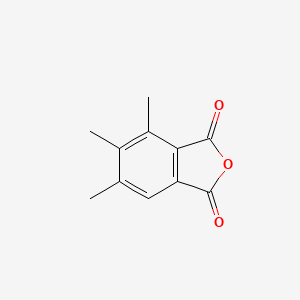
![(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoic acid](/img/structure/B14424868.png)

![1-Thia-4-azaspiro[4.5]decane-2,3-dione](/img/structure/B14424880.png)
